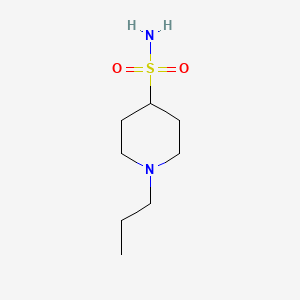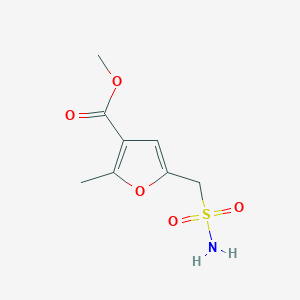
1-Propyl-4-piperidinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-propylpiperidine-4-sulfonamide is an organic compound that belongs to the class of sulfonamides and piperidine derivatives. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes .
Vorbereitungsmethoden
The synthesis of 1-propylpiperidine-4-sulfonamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides under basic conditions. One common method includes the reaction of 1-propylpiperidine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
1-propylpiperidine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-propylpiperidine-4-sulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-propylpiperidine-4-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The piperidine moiety may also interact with various receptors and enzymes, contributing to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
1-propylpiperidine-4-sulfonamide can be compared with other sulfonamide and piperidine derivatives:
Sulfonamides: Similar compounds include sulfamethoxazole and sulfadiazine, which are used as antibacterial agents.
Piperidine Derivatives: Compounds like piperidine, 1-methylpiperidine, and 1-ethylpiperidine share structural similarities but differ in their pharmacological activities and applications.
Eigenschaften
Molekularformel |
C8H18N2O2S |
|---|---|
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
1-propylpiperidine-4-sulfonamide |
InChI |
InChI=1S/C8H18N2O2S/c1-2-5-10-6-3-8(4-7-10)13(9,11)12/h8H,2-7H2,1H3,(H2,9,11,12) |
InChI-Schlüssel |
JOIXPEYCFFIIGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCC(CC1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13480704.png)


![5,8-Diazaspiro[3.6]decane dihydrochloride](/img/structure/B13480726.png)



![6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13480752.png)

![methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride](/img/structure/B13480761.png)



